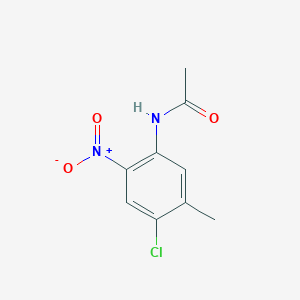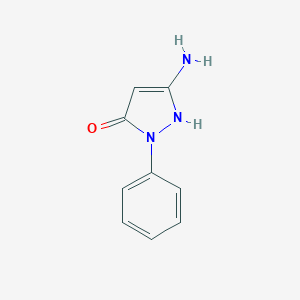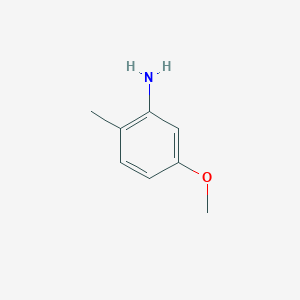![molecular formula C6H8N2OS2 B181140 6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one CAS No. 86625-91-4](/img/structure/B181140.png)
6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one is a heterocyclic compound with the molecular formula C6H8N2OS2 and a molecular weight of 188.3 g/mol. This compound is characterized by its unique structure, which includes both imidazole and thiazole rings, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with methyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one is not fully understood but is believed to involve interactions with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-4-thioxotetrahydro-6H-imidazo[1,5-c][1,3]thiazol-6-one
- 7-Methyl-6-thioxotetrahydro-8H-imidazo[1,5-c][1,3]thiazol-8-one
Uniqueness
6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one is unique due to its specific substitution pattern and the presence of both imidazole and thiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
86625-91-4 |
|---|---|
Fórmula molecular |
C6H8N2OS2 |
Peso molecular |
188.3 g/mol |
Nombre IUPAC |
6-methyl-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one |
InChI |
InChI=1S/C6H8N2OS2/c1-7-5(9)4-2-11-3-8(4)6(7)10/h4H,2-3H2,1H3 |
Clave InChI |
NHXOSEFPMNWWGP-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2CSCN2C1=S |
SMILES canónico |
CN1C(=O)C2CSCN2C1=S |
Key on ui other cas no. |
86625-91-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















